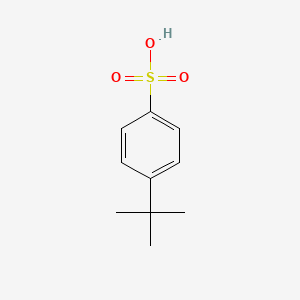

4-Tert-butylbenzenesulfonic acid

Vue d'ensemble

Description

L'acide 4-tert-butylbenzènesulfonique est un composé organique appartenant à la classe des acides benzènesulfoniques et de leurs dérivés. Il se caractérise par un groupe acide sulfonique lié à un cycle benzénique, avec un groupe tert-butyle volumineux en position para. Ce composé est connu pour ses propriétés acides fortes et est largement utilisé dans diverses réactions chimiques et applications industrielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 4-tert-butylbenzènesulfonique peut être synthétisé par sulfonation du tert-butylbenzène en utilisant le trioxyde de soufre ou l'oléum comme agent sulfonant. La réaction se produit généralement à des températures élevées pour assurer une sulfonation complète. La réaction générale est la suivante :

C6H5C(CH3)3+SO3→C6H4(SO3H)C(CH3)3

Méthodes de production industrielle : Dans les milieux industriels, l'acide 4-tert-butylbenzènesulfonique est produit en faisant réagir le tert-butylbenzène avec le trioxyde de soufre dans un réacteur à flux continu. Le mélange réactionnel est ensuite neutralisé avec une base, telle que l'hydroxyde de sodium, pour former le sel de sodium de l'acide. Ce sel est ensuite acidifié pour obtenir l'acide pur {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-tert-butylbenzènesulfonique subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe acide sulfonique peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Estérification : Il peut réagir avec des alcools pour former des esters.

Réduction : Le groupe acide sulfonique peut être réduit en groupe sulfonyle dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les alcools.

Estérification : Implique généralement des alcools et des catalyseurs acides tels que l'acide sulfurique.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits :

Réactions de substitution : Les produits comprennent les sulfonamides et les esters sulfonates.

Estérification : Les produits sont des esters sulfonates.

Réduction : Les produits comprennent des dérivés sulfonyle.

Applications de la recherche scientifique

L'acide 4-tert-butylbenzènesulfonique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques, y compris les estérifications et les réactions de Friedel-Crafts.

Biologie : Utilisé dans la synthèse de composés biologiquement actifs.

Médecine : Sert d'intermédiaire dans la production de produits pharmaceutiques.

Industrie : Utilisé dans la fabrication de détergents, de tensioactifs et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de l'acide 4-tert-butylbenzènesulfonique implique principalement ses propriétés acides fortes. Il agit comme donneur de protons dans diverses réactions chimiques, favorisant la formation de nouvelles liaisons et la transformation de substrats. Le groupe acide sulfonique est très réactif, ce qui en fait un catalyseur efficace dans de nombreuses réactions organiques .

Applications De Recherche Scientifique

4-Tert-butylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including esterifications and Friedel-Crafts reactions.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Serves as an intermediate in the production of pharmaceuticals.

Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-tert-butylbenzenesulfonic acid primarily involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The sulfonic acid group is highly reactive, making it an effective catalyst in many organic reactions .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide benzènesulfonique

- Acide p-toluènesulfonique

- Acide méthanesulfonique

Comparaison : L'acide 4-tert-butylbenzènesulfonique est unique en raison de la présence du groupe tert-butyle volumineux, qui offre une gêne stérique et influence sa réactivité. Comparé à l'acide benzènesulfonique et à l'acide p-toluènesulfonique, il a une masse moléculaire plus élevée et des propriétés de solubilité différentes. L'acide méthanesulfonique, en revanche, est dépourvu de cycle aromatique et présente des schémas de réactivité différents .

Activité Biologique

4-Tert-butylbenzenesulfonic acid (CAS Number: 1133-17-1) is an organic compound belonging to the class of benzenesulfonic acids. Its unique structure, characterized by a tert-butyl group attached to the benzene ring, enhances its solubility and reactivity, making it a subject of interest in various biological and chemical research fields. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 214.281 g/mol. The presence of the tert-butyl group significantly impacts its physical properties, including increased hydrophobicity compared to other benzenesulfonic acids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.281 g/mol |

| Solubility | High in organic solvents |

| pKa | Approximately 1.0 |

Research indicates that this compound exhibits notable biological activity through its role as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, converting fibrinogen to fibrin and activating various clotting factors. Inhibition of thrombin can have significant implications for conditions associated with excessive clotting or inflammation.

Calcium Ion Binding

One of the critical mechanisms through which this compound exerts its effects is through calcium ion binding . Calcium ions play a vital role in numerous cellular processes, including muscle contraction, neurotransmitter release, and blood coagulation. The ability of this compound to bind calcium ions may enhance its therapeutic potential in managing cardiovascular diseases and inflammatory responses .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Thrombin Inhibition : A study demonstrated that this compound effectively inhibits thrombin activity, suggesting potential applications in anticoagulant therapies .

- Cell Growth Inhibition : In vitro assays have shown that this compound can inhibit the growth of prostate cancer cell lines (LNCaP and DU145), indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : The compound has been associated with reduced production of pro-inflammatory cytokines, further supporting its role in managing inflammatory conditions .

Case Study 1: Prostate Cancer Cell Lines

A series of experiments were conducted using LNCaP prostate cancer cells treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, measured by WST-8 assays:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

This study highlights the potential use of this compound in prostate cancer treatment strategies.

Case Study 2: Inflammatory Cytokine Production

In another study focusing on inflammatory responses, treatment with this compound resulted in decreased levels of IL-6 and TNF-alpha in activated macrophages. This suggests that the compound may play a role in modulating immune responses:

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound Treatment | 100 | 75 |

Propriétés

IUPAC Name |

4-tert-butylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMCUIWYRQLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314995 | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-17-1 | |

| Record name | 4-tert-Butylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC290811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1D0UF57S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.